7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
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Description
Synthesis Analysis
The synthesis of similar compounds, such as 7-Oxabicyclo[2.2.1]heptane derivatives, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another study mentions the synthesis of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction .
Molecular Structure Analysis
Bicyclo[2.2.1]heptane is a privileged molecular structure embedded in numerous compounds with various functions . It is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Chemical Reactions Analysis
The Diels–Alder reaction is a common method for synthesizing compounds with the bicyclo[2.2.1]heptane structure . This reaction allows for the creation of a six-membered ring, which is a key feature of these compounds.
Physical And Chemical Properties Analysis
While specific physical and chemical properties for “7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione” are not available, related compounds such as norbornane (also known as bicyclo[2.2.1]heptane) are crystalline compounds with a melting point of 88 °C .
Scientific Research Applications
- Researchers have explored derivatives of 7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione as potential drug candidates. For instance, LMV-6015 and AMG 221 are based on this scaffold .
- The hydrogen bond catalysis mechanism distinguishes it from other methods, making it an attractive synthetic route .
- Asymmetric Michael additions of substituted triketopiperazines to enones yield products with NP scaffolds, including diazabicyclo[2.2.1]heptane. These scaffolds have potential biological activity .
- Researchers seek direct access to bicyclo[2.2.1]heptanes with functionalized bridgeheads. The absence of such methods prompted the development of enantioselective approaches .
- Nature provides various 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes) with interesting biological properties. Synthesizing these compounds remains an active area of research .
Drug Development and Medicinal Chemistry
Organocatalysis and Cycloaddition Reactions
Natural Product Scaffolds
Functionalized Bridgehead Carbon Synthesis
Biological Activity and Beyond
properties
IUPAC Name |
7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSWQHYGYNOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CI)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione |
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